molecular formula C20H19ClN4O2 B11471495 1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11471495
M. Wt: 382.8 g/mol
InChI Key: VYZVGNWSZJSDDX-UHFFFAOYSA-N
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Description

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It is part of the pyrimidine family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and chlorobenzyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-6-(2-fluorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
  • 1-benzyl-6-(2-methylbenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
  • 1-benzyl-6-(2-nitrobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Uniqueness

1-benzyl-6-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its chemical properties compared to similar compounds .

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-benzyl-6-[(2-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c21-17-9-5-4-8-15(17)11-24-12-16-18(22-13-24)25(20(27)23-19(16)26)10-14-6-2-1-3-7-14/h1-9,22H,10-13H2,(H,23,26,27)

InChI Key

VYZVGNWSZJSDDX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=O)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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